Alanylphenylalanine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Neuroprotection and Cognition

Field: This research falls under the field of Neuroscience.

Application: The tetrapeptide Ala-Phe-Phe-Pro (AFFP) is a synthetic analogue of Antarctic krill derived from the memory-improving Antarctic krill peptide Ser-Ser-Asp-Ala-Phe-Phe-Pro-Phe-Arg (SSDAFFPFR) after digestion and absorption . The research aimed to assess the neuroprotective effects of AFFP by reducing oxidative stress and controlling lipid metabolism in the brains of mice with memory impairment caused by scopolamine .

Method: The 1H Nuclear magnetic resonance spectroscopy results showed that AFFP had three active hydrogen sites that could contribute to its antioxidant properties . The findings from in vivo tests demonstrated that AFFP greatly enhanced the mice’s behavioral performance in the passive avoidance, novel object recognition, and eight-arm maze experiments .

Results: AFFP reduced oxidative stress by enhancing superoxide dismutase activity and malondialdehyde levels in mice serum, thereby decreasing reactive oxygen species level in the mice hippocampus . In addition, AFFP increased the unsaturated lipid content to balance the unsaturated lipid level against the neurotoxicity of the mice hippocampus . The findings suggest that AFFP emerges as a potential dietary intervention for the prevention of memory impairment disorders .

Peptide Stability in Nanopores

Field: This research is in the field of Biophysics.

Application: The research investigates the effects of confinement on protein stability, which is relevant in a number of biological applications ranging from encapsulation in the cylindrical cavity of a chaperonin, translocation through pores, and structure formation in the exit tunnel of the ribosome .

Method: Using all-atom molecular dynamics simulations, the research shows that three pair interactions between side chains - hydrophobic (Ala-Phe), polar (Ser-Asn) and charged (Lys-Glu) - are substantially altered in hydrophobic, water-filled nanopores, relative to bulk water .

Results: When the pore holds water at bulk density, the hydrophobic pair is strongly destabilized and is driven to large separations corresponding to the width and the length of the cylindrical pore . As the water density is reduced, the preference of Ala and Phe to be at the boundary decreases, and the contact pair is preferred . Based on these results, the research argues and demonstrates that for a generic amphiphilic sequence, cylindrical confinement is likely to enhance thermodynamic stability relative to the bulk .

Nanomedicine

Field: This research is in the field of Nanomedicine.

Application: Molecules based on the Phe-Phe motif have found a range of applications in nanomedicine, from drug delivery and biomaterials to new therapeutic paradigms . The Phe-Phe motif drives the self-assembly of short peptides and their analogues into nanostructures and hydrogels .

Method: The production methods for this class of compounds include solid- and liquid-phase chemistry, biocatalysis, metabolic engineering, and recombinant expression biotechnologies . The characterization, nanomorphologies, and application of their self-assembled nanostructures are discussed .

Results: The unique physico-chemical properties of nanomaterials allow for unprecedented performance, especially in the field of early diagnosis and targeted drug delivery .

Photodynamic Therapy

Field: This research is in the field of Pharmacology.

Application: The research investigates the use of ALA-based prodrugs for enhanced photodynamic therapy . Photodynamic therapy is a treatment that uses a drug, called a photosensitizer or photosensitizing agent, and a particular type of light to kill cancer cells .

Method: The research involves the synthesis of cationic and anionic silver-indium-sulfide quantum dots (AIS QDs), which were subsequently loaded with ALA through electrostatic interaction for enhanced photodynamic therapy .

Results: The use of ala-based prodrugs for enhanced photodynamic therapy is a promising area of research in the field of pharmacology .

3D Printing

Field: This research is in the field of Material Science.

Application: The research investigates the use of a series of bola-type Ala–Phe dipeptides for 3D printing . 3D printing, or additive manufacturing, is a process of making three dimensional solid objects from a digital file .

Method: The research involves the study of chirality-driven molecular packing structure difference in a series of bola-type Ala–Phe dipeptides .

Results: The use of ala–phe dipeptides for 3d printing is a promising area of research in the field of material science .

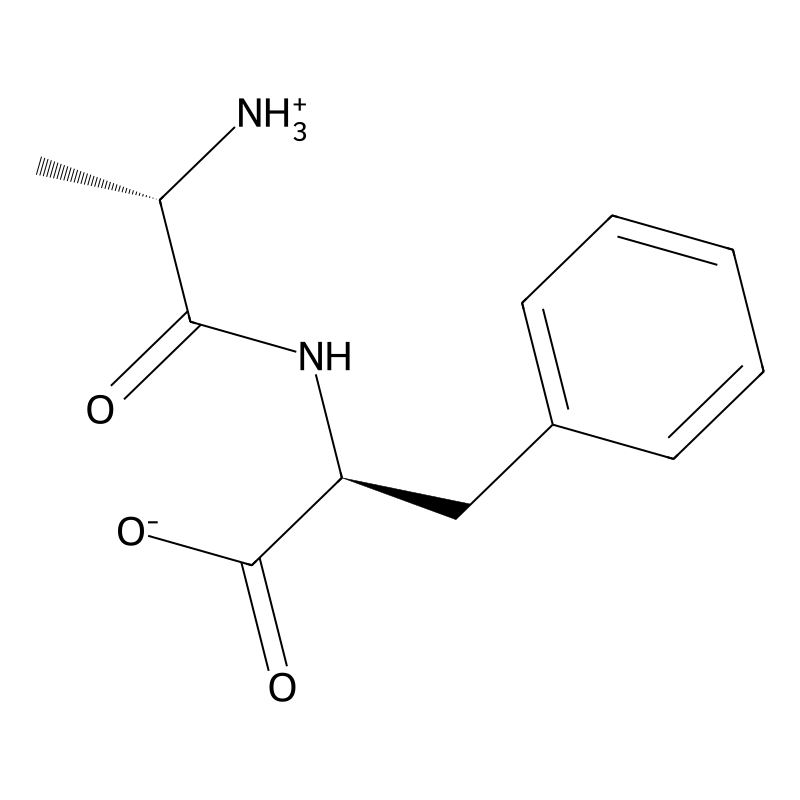

Alanylphenylalanine is a dipeptide composed of two amino acids: L-alanine and L-phenylalanine. Its chemical formula is C₁₂H₁₆N₂O₃, and it features a peptide bond linking the carboxyl group of L-alanine to the amino group of L-phenylalanine. This compound is notable for its hydrophobic characteristics due to the presence of phenylalanine, which contains an aromatic side chain, and alanine, which has a simple aliphatic side chain. The structure can exist in both linear and cyclic forms, with the linear form being more prevalent under standard conditions .

- Hydrolysis: Under acidic or basic conditions, the peptide bond can be cleaved, resulting in the release of L-alanine and L-phenylalanine.

- Protonation: The amino group can be protonated in acidic environments, affecting its solubility and reactivity .

- Cyclization: Alanylphenylalanine may undergo cyclization under specific conditions, leading to the formation of cyclic dipeptides. This process can be temperature-dependent and may involve water as a catalyst .

Alanylphenylalanine exhibits several biological activities:

- Antioxidant Properties: The compound has been studied for its potential antioxidant effects, which may contribute to cellular protection against oxidative stress.

- Neuroprotective Effects: Some research indicates that dipeptides like alanylphenylalanine may have neuroprotective properties, potentially aiding in cognitive functions .

- Nutritional Role: As a dipeptide, it may play a role in nutrition by serving as a source of essential amino acids for protein synthesis in organisms.

Alanylphenylalanine can be synthesized through several methods:

- Solid-Phase Peptide Synthesis: This method involves sequentially adding protected amino acids to a solid support, followed by deprotection and cleavage to yield the desired dipeptide.

- Liquid-Phase Synthesis: Involves the direct coupling of L-alanine and L-phenylalanine using coupling agents like dicyclohexylcarbodiimide (DCC) to facilitate peptide bond formation .

- Enzymatic Synthesis: Utilizing specific enzymes (e.g., proteases) that catalyze the formation of peptide bonds under mild conditions.

Alanylphenylalanine finds applications in various fields:

- Pharmaceuticals: It is investigated for potential therapeutic effects due to its biological activity.

- Nutraceuticals: Used as a dietary supplement for enhancing protein intake and supporting metabolic functions.

- Cosmetics: Incorporated into skincare formulations for its potential antioxidant properties .

Studies have explored the interactions of alanylphenylalanine with various substances:

- Metal Complexation: Research indicates that alanylphenylalanine can form complexes with metal ions such as gold(III), which may have implications in drug delivery systems .

- Solvent Interactions: The compound's behavior in different solvents has been studied to understand its solubility and stability under varying ionic strengths and temperatures .

Alanylphenylalanine shares structural similarities with other dipeptides. Here are some comparable compounds:

| Compound Name | Structure/Composition | Unique Features |

|---|---|---|

| Glycylphenylalanine | Glycine + Phenylalanine | Smaller size; less hydrophobic |

| Leucylphenylalanine | Leucine + Phenylalanine | Larger side chain; more hydrophobic |

| Valylphenylalanine | Valine + Phenylalanine | Branched chain; increased steric hindrance |

| Alanylleucine | Alanine + Leucine | Combines properties of both amino acids |

Alanylphenylalanine is unique due to its specific combination of hydrophobic characteristics from both constituent amino acids, making it particularly interesting for studies related to protein folding and stability .

Chemical Composition and Molecular Formula

Alanylphenylalanine possesses the molecular formula C₁₂H₁₆N₂O₃ with a molecular weight of 236.271 g/mol [1] [2] [5]. The compound is officially designated by the Chemical Abstracts Service number 3061-90-3 and carries multiple systematic identifiers including PubChem CID 96814 and ChEBI ID CHEBI:73807 [2] [6]. The International Union of Pure and Applied Chemistry name for this dipeptide is (2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-phenylpropanoic acid [1] [2].

The chemical composition encompasses twelve carbon atoms, sixteen hydrogen atoms, two nitrogen atoms, and three oxygen atoms arranged in a specific dipeptide configuration [1]. The Simplified Molecular Input Line Entry System representation is CC(C(=O)NC(CC1=CC=CC=C1)C(=O)O)N, which describes the molecular connectivity [1] [5]. The InChI Key OMNVYXHOSHNURL-WPRPVWTQSA-N provides a unique identifier for database searches and computational applications [1] [2].

Table 1: Fundamental Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₆N₂O₃ [1] |

| Molecular Weight | 236.271 g/mol [1] |

| CAS Number | 3061-90-3 [1] |

| Monoisotopic Mass | 236.116092 [5] |

| Heavy Atom Count | 17 [7] |

| Formal Charge | 0 [7] |

Stereochemistry and Isomeric Forms

Alanylphenylalanine contains two defined stereocenters, both exhibiting the S configuration characteristic of L-amino acids [5]. The compound exists predominantly in the L-alanyl-L-phenylalanine configuration, maintaining the natural stereochemistry found in biological systems [1] [3]. The stereochemical designation indicates that both amino acid residues retain their L-configuration, resulting in a dipeptide with (2S,2'S) absolute configuration [1].

The stereochemical integrity is crucial for biological activity and molecular recognition properties. The L-configuration of both amino acid components ensures compatibility with biological systems and maintains the structural characteristics necessary for protein folding and enzymatic recognition [3]. The two asymmetric centers are located at the α-carbon atoms of both alanine and phenylalanine residues [5].

Table 2: Stereochemical Properties

| Property | Value |

|---|---|

| Number of Stereocenters | 2 of 2 defined [5] |

| Absolute Configuration | (2S,2'S) [1] |

| Optical Activity | L-form [1] |

| Chiral Centers | Alanine Cα and Phenylalanine Cα [5] |

Peptide Bond Configuration

The peptide bond linking the alanine and phenylalanine residues adopts a trans configuration, which is the thermodynamically preferred arrangement for most dipeptides [8] [9]. The peptide bond exhibits partial double-bond character due to resonance between the carbonyl carbon and nitrogen atoms, resulting in restricted rotation around the C-N bond [8].

The peptide bond geometry is characterized by specific bond lengths and angles. The C-N bond length is approximately 1.33 Å, intermediate between a typical single bond (1.47 Å) and double bond (1.27 Å) [8]. The C=O bond length is approximately 1.24 Å, consistent with carbonyl groups in amide systems [8]. The peptide bond angle (C-N-C) is approximately 123°, reflecting the sp² hybridization of the nitrogen atom [8].

The trans configuration places the two α-carbon atoms on opposite sides of the peptide bond, minimizing steric interactions between adjacent side chains [9]. This arrangement is energetically favored by approximately 2-3 kcal/mol compared to the cis configuration [8]. The planarity of the peptide bond is maintained through resonance stabilization, with deviations from planarity typically less than 5° [9].

Three-Dimensional Structural Analysis

Density functional theory calculations have provided detailed insights into the three-dimensional structure of alanylphenylalanine [10] [11]. The dipeptide adopts multiple conformational states depending on environmental conditions, with the most stable conformations characterized by specific dihedral angles [12] [11].

The backbone conformation is described by the φ (phi) and ψ (psi) dihedral angles, which define the protein backbone geometry [12] [13]. Computational studies using B3LYP and M06-2X functionals have identified preferred conformational regions on the Ramachandran map [12] [11]. The most stable conformers typically exhibit φ angles between -120° to -60° and ψ angles between -60° to +60° [12].

The phenylalanine side chain conformation is characterized by the χ₁ dihedral angle, which describes the rotation around the Cα-Cβ bond [14] [15]. Three predominant rotameric states are observed: gauche(-) (χ₁ ≈ -60°), trans (χ₁ ≈ 180°), and gauche(+) (χ₁ ≈ +60°) [14]. The trans rotamer is typically the most stable, followed by the gauche(-) configuration [12].

Computational analysis has revealed that alanylphenylalanine can exist in both extended and folded conformations [11]. The folded conformations are stabilized by intramolecular hydrogen bonding between the terminal amino and carboxyl groups [11] [9]. Nuclear magnetic resonance studies have confirmed the presence of multiple conformational states in solution, with rapid interconversion between different conformers [13] [15].

Table 3: Conformational Parameters

| Parameter | Range/Value |

|---|---|

| φ (Alanine) | -120° to -60° [12] |

| ψ (Alanine) | -60° to +60° [12] |

| φ (Phenylalanine) | -120° to -60° [12] |

| ψ (Phenylalanine) | -60° to +60° [12] |

| χ₁ (Phenylalanine) | Three rotameric states [14] |

| Peptide Bond ω | ~180° (trans) [8] |

Crystallographic Properties

The crystallographic properties of alanylphenylalanine and related dipeptides have been extensively studied through X-ray diffraction techniques [16] [17] [18]. While specific crystallographic data for alanylphenylalanine itself are limited in the literature, studies on related phenylalanine-containing dipeptides provide valuable insights into the solid-state structure [19] [20].

Dipeptides containing phenylalanine typically crystallize in monoclinic or orthorhombic space groups, with the specific space group depending on the packing arrangement and hydrogen bonding patterns [16] [18]. The crystal packing is influenced by intermolecular hydrogen bonds between peptide backbone atoms and π-π stacking interactions between aromatic rings [19].

The unit cell parameters for phenylalanine-containing dipeptides generally exhibit dimensions in the range of 5-20 Å for the a, b, and c axes, with β angles between 90° and 120° for monoclinic systems [16] [18]. The number of molecules per asymmetric unit (Z') can vary from 1 to 4, depending on the specific crystal packing arrangement [16].

Powder X-ray diffraction studies have been employed to determine crystal structures when single crystals are not available [17] [21]. Solid-state density functional theory calculations complement experimental crystallographic data by providing optimized atomic positions and lattice parameters [17] [21].

The thermal properties of crystalline alanylphenylalanine include thermal stability up to approximately 200°C, with decomposition occurring at higher temperatures [3]. Thermogravimetric analysis reveals weight loss patterns consistent with dehydration and peptide bond cleavage [11].

Table 4: Physical Properties

| Property | Value |

|---|---|

| Physical State | Solid [3] |

| Color | White to off-white [3] |

| Density | 1.222 g/cm³ [3] |

| Melting Point | Not specified |

| Solubility (DMSO) | Soluble [3] |

| Solubility (Water) | Soluble [4] |

| Storage Conditions | 2-8°C, sealed, dry [3] |

| pKa | 3.41±0.10 [3] |

Alanylphenylalanine possesses a well-defined molecular structure with consistent molecular weight values reported across multiple authoritative databases. The compound exhibits a molecular formula of C₁₂H₁₆N₂O₃, yielding a molecular weight of 236.27 g/mol according to PubChem calculations [1]. This value is corroborated by ChEBI and ChemSrc databases, which report values of 236.267 g/mol [2] [3], demonstrating excellent agreement across different computational methods.

The exact mass of alanylphenylalanine has been determined through high-resolution mass spectrometry to be 236.11609238 Da [1]. The monoisotopic mass, representing the mass of the most abundant isotopic composition, is reported as 236.11609 Da by ChEBI [2], showing remarkable consistency with PubChem data.

Mass spectrometric fragmentation analysis reveals characteristic fragmentation patterns that serve as molecular fingerprints for compound identification. Under electrospray ionization conditions with positive ion mode, alanylphenylalanine generates a protonated molecular ion [M+H]⁺ at m/z 237.1254 [1]. The major fragment ion appears at m/z 166.0781, corresponding to the loss of the alanine residue and retention of the phenylalanine-derived fragment [1]. Additional significant fragments include ions at m/z 120.0807 and 191.1169, providing structural confirmation through tandem mass spectrometry experiments [4].

LC-MS analysis demonstrates similar fragmentation behavior, with the protonated molecular ion observed at m/z 237.1227 and the major fragment at m/z 166.0854 [4]. These consistent fragmentation patterns across different ionization techniques confirm the structural integrity and provide reliable analytical markers for quantitative determination of alanylphenylalanine in complex matrices.

Solubility Parameters in Various Solvents

The solubility characteristics of alanylphenylalanine reflect its dipeptide nature, containing both hydrophilic and hydrophobic structural elements. The compound demonstrates good solubility in water due to the presence of ionizable amino and carboxyl groups that can form hydrogen bonds with water molecules [5] [6]. The hydrophilic character is enhanced by the zwitterionic nature of the molecule under physiological pH conditions.

Alanylphenylalanine exhibits notable solubility in dimethyl sulfoxide (DMSO), a polar aprotic solvent commonly employed in biochemical research [5] [6]. This solubility profile is consistent with the polar characteristics imparted by the peptide backbone and terminal functional groups. The compound's solubility in DMSO makes it suitable for various analytical and synthetic applications requiring organic solvent systems.

In alcoholic solvents such as methanol and ethanol, alanylphenylalanine demonstrates limited solubility compared to aqueous systems. This behavior follows the general pattern observed for amino acids and small peptides, where increasing alkyl chain length in alcohols correlates with decreased solubility [7] [8]. The reduced solubility in alcohols can be attributed to the weaker hydrogen bonding capacity of alcohols compared to water and the unfavorable interactions between the ionic groups of the dipeptide and the less polar alcohol molecules.

The solubility in aprotic solvents such as acetonitrile and acetone is expected to be significantly lower due to the inability of these solvents to stabilize the ionic forms of alanylphenylalanine through hydrogen bonding [9]. The compound's LogP value of -2.5 [1] indicates strong hydrophilic character, supporting preferential partitioning into aqueous phases over organic solvents.

Spectroscopic Properties

Nuclear magnetic resonance (NMR) spectroscopy provides detailed structural information about alanylphenylalanine. ¹H NMR analysis reveals characteristic chemical shifts corresponding to the different proton environments within the molecule. The aromatic protons of the phenylalanine residue appear in the range of 7.15-7.37 ppm, exhibiting the typical multipicity patterns associated with monosubstituted benzene rings [10] [11]. The α-CH proton of the phenylalanine residue appears as a multiplet around 4.6-4.7 ppm, while the α-CH proton of the alanine residue is observed around 4.0-4.2 ppm [11].

The methylene protons of the phenylalanine side chain generate characteristic AB system patterns between 3.0-3.3 ppm, with coupling constants reflecting the geminal and vicinal relationships within the molecule [10]. The methyl group of the alanine residue produces a doublet around 1.5 ppm due to coupling with the adjacent α-CH proton [11].

Infrared (IR) spectroscopy provides valuable information about the functional groups present in alanylphenylalanine. The compound exhibits characteristic absorption bands in the amide region, with the Amide I band appearing around 1600-1700 cm⁻¹ corresponding to C=O stretching vibrations [12] [13]. The Amide II band, associated with N-H bending vibrations, is observed in the 1510-1580 cm⁻¹ region [13]. The N-H stretching vibrations appear in the 3240-3340 cm⁻¹ range, providing confirmation of the peptide bond formation [13].

Ultraviolet-visible (UV-Vis) spectroscopy reveals absorption characteristics primarily attributed to the phenylalanine aromatic ring system. The compound exhibits absorption around 257 nm, consistent with the π→π* transitions of the benzene ring [14]. The extinction coefficient and exact absorption maximum depend on the pH and solvent environment, with protonation states affecting the electronic environment of the aromatic system.

Thermodynamic Properties

Thermal analysis of alanylphenylalanine reveals important stability characteristics relevant to its handling and processing. The compound exhibits a melting point with decomposition occurring between 289-291°C [15], indicating reasonable thermal stability under moderate heating conditions. This decomposition temperature is typical for dipeptides, where thermal degradation involves cleavage of peptide bonds and decarboxylation reactions.

Thermogravimetric analysis demonstrates that alanylphenylalanine begins to show measurable mass loss around 200°C, with the initial weight loss attributed to dehydration of hygroscopic moisture [16] [17]. The main decomposition process occurs at higher temperatures, involving the breakdown of the peptide bond and elimination of small molecules such as water, carbon dioxide, and ammonia [18].

The predicted boiling point of alanylphenylalanine is estimated to be 487.6±45.0°C [5], though this value represents a theoretical calculation as the compound undergoes thermal decomposition before reaching its normal boiling point. The density of the compound is predicted to be 1.222 g/cm³ [19] [5], indicating a relatively dense crystalline structure consistent with efficient molecular packing through hydrogen bonding interactions.

Calorimetric studies have been conducted to determine the thermodynamic parameters of alanylphenylalanine interactions in aqueous solutions. Research has measured the heats of interaction between alanylphenylalanine and solutions of acids and bases at different temperatures, providing standard thermodynamic characteristics including enthalpy (ΔᵣH°), Gibbs free energy (ΔᵣG°), and entropy (ΔᵣS°) changes for ionization reactions [16] [17].

Acid-Base Characteristics and pKa Values

Alanylphenylalanine exhibits amphoteric behavior due to the presence of both acidic carboxyl and basic amino functional groups. The compound possesses two primary ionizable sites: the terminal carboxyl group and the terminal amino group, resulting in characteristic pKa values that determine its protonation state as a function of pH.

The first dissociation constant (pKa₁) corresponds to the deprotonation of the carboxyl group and is predicted to be 3.41±0.10 [5]. This value is consistent with the typical range observed for α-amino acid carboxyl groups, which generally fall between 2.0-2.5 [20] [21]. The slightly higher pKa₁ value for alanylphenylalanine compared to individual amino acids reflects the influence of the peptide bond and the nearby amino group on the electronic environment of the carboxyl function.

The second dissociation constant (pKa₂) represents the deprotonation of the amino group and is estimated to be approximately 9.1, based on extrapolation from amino acid data and structural considerations [20]. This value is within the typical range for amino acid amino groups, which generally exhibit pKa values between 9.0-10.0 [21]. The presence of the aromatic phenylalanine residue may slightly influence this value through inductive effects.

The isoelectric point (pI) of alanylphenylalanine can be calculated as the average of the two pKa values, yielding approximately 6.3. At this pH, the molecule exists predominantly in its zwitterionic form with no net charge, having both a protonated amino group (NH₃⁺) and a deprotonated carboxyl group (COO⁻) [21].

pH-dependent studies have revealed that the ionization behavior of alanylphenylalanine affects its interaction with metal ions and other charged species in solution [16] [22]. The compound can form coordination complexes with metal ions, with the binding affinity dependent on the protonation state of the amino and carboxyl groups. At low pH values (below pKa₁), the molecule exists primarily in its fully protonated form, while at high pH values (above pKa₂), it exists in its fully deprotonated form [23].

Purity

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

Wikipedia

Dates

2: Facchin G, Veiga N, Kramer MG, Batista AA, Várnagy K, Farkas E, Moreno V, Torre MH. Experimental and theoretical studies of copper complexes with isomeric dipeptides as novel candidates against breast cancer. J Inorg Biochem. 2016 Sep;162:52-61. doi: 10.1016/j.jinorgbio.2016.06.005. Epub 2016 Jun 4. PubMed PMID: 27369466.

3: Li J, Waldron KC. Estimation of the pH-independent binding constants of alanylphenylalanine and leucylphenylalanine stereoisomers with beta-cyclodextrin in the presence of urea. Electrophoresis. 1999 Jan;20(1):171-9. PubMed PMID: 10065974.

4: Verteeg DH, Witter A. Isolation and identification of alpha-aspartyl-serine, alanylphenylalanine and isoleucylleucine from calf brain stem. J Neurochem. 1970 Jan;17(1):41-52. PubMed PMID: 5494038.

5: Shomura Y, Hinokuchi E, Ikeda H, Senoo A, Takahashi Y, Saito J, Komori H, Shibata N, Yonetani Y, Higuchi Y. Structural and enzymatic characterization of BacD, an L-amino acid dipeptide ligase from Bacillus subtilis. Protein Sci. 2012 May;21(5):707-16. doi: 10.1002/pro.2058. Epub 2012 Mar 30. PubMed PMID: 22407814; PubMed Central PMCID: PMC3403468.

6: Kocabiyik S, Ozdemir I, Zwickl P, Ozdoğan S. Molecular cloning and co-expression of Thermoplasma volcanium proteasome subunit genes. Protein Expr Purif. 2010 Oct;73(2):223-30. doi: 10.1016/j.pep.2010.05.004. Epub 2010 May 10. PubMed PMID: 20460155.

7: JOHNSTON JM, WIGGANS DS. The absorption in vitro of alanyl-phenylalanine. Biochim Biophys Acta. 1958 Jan;27(1):224-5. PubMed PMID: 13510285.

8: Pawlak T, Trzeciak-Karlikowska K, Czernek J, Ciesielski W, Potrzebowski MJ. Computed and experimental chemical shift parameters for rigid and flexible YAF peptides in the solid state. J Phys Chem B. 2012 Feb 16;116(6):1974-83. doi: 10.1021/jp2111567. Epub 2012 Feb 6. PubMed PMID: 22239482.

9: Girnys EA, Sobczyk-Kojiro K, Mosberg HI. Structure-based design of residue 1 analogs of the direct thrombin inhibitor pentapeptide FM 19. Chem Biol Drug Des. 2010 Jan;75(1):35-9. doi: 10.1111/j.1747-0285.2009.00915.x. PubMed PMID: 19954432.

10: Zheng ZX, Wei Y, Lin JM. Chiral separation based on ligand-exchange capillary electrophoresis using a copper(II)-L-ornithine ternary complex as selector. Electrophoresis. 2005 Feb;26(4-5):1007-12. PubMed PMID: 15714579.

11: Zhu XL, Matsui T, Watanabe K, Shiraishi K, Ueki T, Matsumoto K. Simultaneous determination of Angiotensin I-converting enzyme inhibitory peptides in tryptic casein hydrolysate by high-performance liquid chromatography combined with a replicate heart-cut column-switching technique. J Agric Food Chem. 2007 Oct 17;55(21):8367-71. Epub 2007 Oct 10. PubMed PMID: 17927145.

12: David VA, Deutch AH, Sloma A, Pawlyk D, Ally A, Durham DR. Cloning, sequencing and expression of the gene encoding the extracellular neutral protease, vibriolysin, of Vibrio proteolyticus. Gene. 1992 Mar 1;112(1):107-12. PubMed PMID: 1551587.

13: Choi KM, Shin KS, Yun SK, Ki MR, Hwang SY. Spectrophotometric determination of peptide transport with chromogenic peptide mimetics. Anal Biochem. 2007 Aug 15;367(2):167-72. Epub 2007 May 26. PubMed PMID: 17599798.

14: Polfer NC, Oomens J, Dunbar RC. Alkali metal complexes of the dipeptides PheAla and AlaPhe: IRMPD spectroscopy. Chemphyschem. 2008 Mar 14;9(4):579-89. doi: 10.1002/cphc.200700700. PubMed PMID: 18293344.

15: Baquero EE, James WH 3rd, Choi SH, Gellman SH, Zwier TS. Single-conformation ultraviolet and infrared spectroscopy of model synthetic foldamers: beta-peptides Ac-beta3-hPhe-beta3-hAla-NHMe and Ac-beta3-hAla-beta3-hPhe-NHMe. J Am Chem Soc. 2008 Apr 9;130(14):4795-807. doi: 10.1021/ja078272q. Epub 2008 Mar 18. PubMed PMID: 18345673.

16: Murao S, Kitade T, Oyama H, Shin T. Isolation and characterization of a dipeptidyl aminopeptidase from Streptomyces sp. WM-23. Biosci Biotechnol Biochem. 1994 Aug;58(8):1545-6. PubMed PMID: 7765287.

17: Dragomir IC, Measey TJ, Hagarman AM, Schweitzer-Stenner R. Environment-controlled interchromophore charge transfer transitions in dipeptides probed by UV Absorption and electronic circular dichroism spectroscopy. J Phys Chem B. 2006 Jul 6;110(26):13235-41. PubMed PMID: 16805637.

18: Zhang H, Li J, Chen A, Liu Q. [Binding of glycoprotein β₂-GPI with oxidized low density lipoprotein]. Sheng Wu Gong Cheng Xue Bao. 2017 Jan 25;33(1):122-131. doi: 10.13345/j.cjb.160178. Chinese. PubMed PMID: 28959869.

19: Kanauchi O, Igarashi K, Ogata R, Mitsuyama K, Andoh A. A yeast extract high in bioactive peptides has a blood-pressure lowering effect in hypertensive model. Curr Med Chem. 2005;12(26):3085-90. PubMed PMID: 16375702.